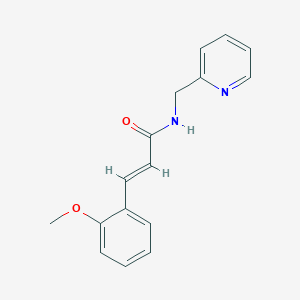
3-(2-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide
Descripción general
Descripción
3-(2-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as MPAA and has a molecular formula of C17H16N2O2. MPAA is a derivative of acrylamide and is synthesized through a specific method.
Mecanismo De Acción
The mechanism of action of MPAA is not fully understood. However, it has been suggested that the compound induces apoptosis in cancer cells by inhibiting the activity of the proteasome. MPAA has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects
MPAA has been found to exhibit low toxicity towards normal cells, making it a promising candidate for the development of anticancer drugs. The compound has also been found to exhibit good stability in biological fluids, which is essential for its use as a drug. MPAA has been found to induce apoptosis in cancer cells, which is a desirable effect for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MPAA in lab experiments include its ease of synthesis, low toxicity towards normal cells, and stability in biological fluids. The limitations of using MPAA in lab experiments include its limited solubility in water and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of MPAA. One potential direction is the development of MPAA-based drugs for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of MPAA and its potential applications in other fields of research. The use of MPAA as a fluorescent probe for the detection of metal ions is also an area that requires further investigation.
Conclusion
In conclusion, MPAA is a chemical compound with potential applications in various fields of research. The synthesis method of MPAA is relatively simple, and the compound has been found to exhibit low toxicity towards normal cells. MPAA has been studied for its anticancer, antifungal, and antimicrobial properties and has been found to induce apoptosis in cancer cells. Further studies are needed to fully understand the mechanism of action of MPAA and its potential applications in other fields of research.
Aplicaciones Científicas De Investigación
MPAA has shown potential applications in various fields of research. The compound has been studied for its anticancer, antifungal, and antimicrobial properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. MPAA has been found to exhibit selective toxicity towards cancer cells, making it a promising candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-20-15-8-3-2-6-13(15)9-10-16(19)18-12-14-7-4-5-11-17-14/h2-11H,12H2,1H3,(H,18,19)/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYOSGNOAOOPOP-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



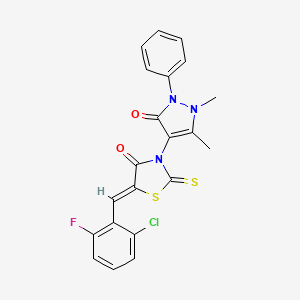
![1-[(dimethylamino)sulfonyl]-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide](/img/structure/B4765982.png)
![2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4765989.png)
![ethyl 2-[(1-azepanylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4765997.png)
![5-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B4766004.png)
![methyl 2-methyl-5-oxo-4-(2-thienylmethylene)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4766010.png)

![N-[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-furamide](/img/structure/B4766035.png)
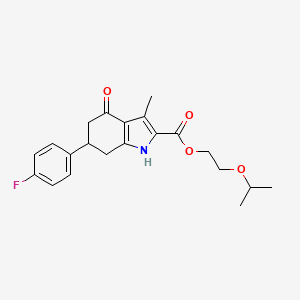
![N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4766046.png)
![N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea](/img/structure/B4766052.png)
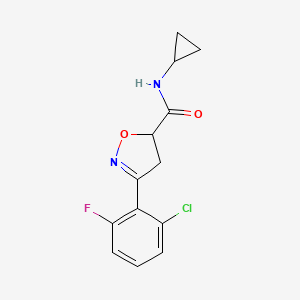
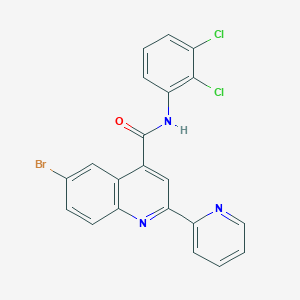
![1-[(2,4-dichlorophenoxy)methyl]-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4766064.png)